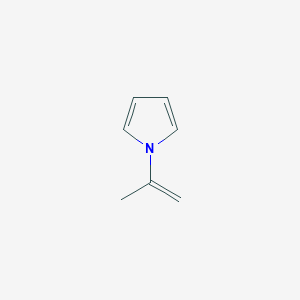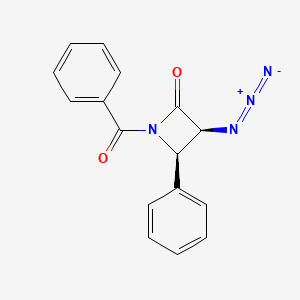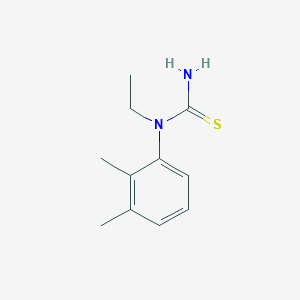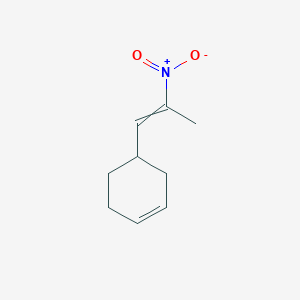
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
The synthesis of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the fluorenyl group can be achieved through a Friedel-Crafts acylation reaction, where the fluorenyl ketone is reacted with the benzothiazole intermediate. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid. The didecyl groups can be added through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other green chemistry techniques can also be employed to enhance the efficiency and sustainability of the synthesis process.
Análisis De Reacciones Químicas
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions to form corresponding oxides.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common reagents used in these reactions include halogens (chlorine, bromine), nitric acid, sulfuric acid, and various reducing agents like hydrogen gas and palladium catalysts. Major products formed from these reactions include substituted benzothiazoles, amino derivatives, and various oxidized products.
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Benzothiazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic materials due to its photoluminescent properties.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. The fluorenyl group can enhance the compound’s ability to intercalate with DNA, potentially leading to anticancer activity.
Comparación Con Compuestos Similares
Similar compounds to Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator.
2-Phenylbenzothiazole: Explored for its anticancer activity.
The uniqueness of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
262607-33-0 |
|---|---|
Fórmula molecular |
C40H52N2O2S |
Peso molecular |
624.9 g/mol |
Nombre IUPAC |
2-(9,9-didecyl-7-nitrofluoren-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C40H52N2O2S/c1-3-5-7-9-11-13-15-19-27-40(28-20-16-14-12-10-8-6-4-2)35-29-31(39-41-37-21-17-18-22-38(37)45-39)23-25-33(35)34-26-24-32(42(43)44)30-36(34)40/h17-18,21-26,29-30H,3-16,19-20,27-28H2,1-2H3 |
Clave InChI |
VDPXUBKYXKMVEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)[N+](=O)[O-])CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


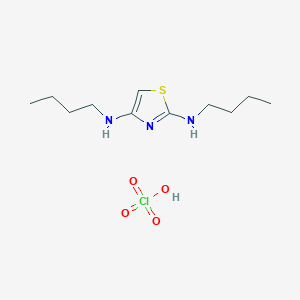
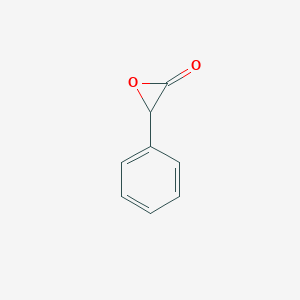
![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
